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molecular formula C7H14O3 B7964617 Methyl 4-hydroxy-2,2-dimethylbutanoate

Methyl 4-hydroxy-2,2-dimethylbutanoate

Cat. No. B7964617
M. Wt: 146.18 g/mol
InChI Key: UNOIUIVUMLPSGG-UHFFFAOYSA-N
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Patent
US08343968B2

Procedure details

To a solution of 3,3-dimethyldihydrofuran-2(3H)-one (1 eq.) in ethanol (1 M) was added 8 N KOH (17 eq.). The mixture was stirred overnight, and the ethanolic solvent was concentrated in vacuo. To the remaining aqueous solution was added ethyl acetate and cooled to −15° C. Concentrated HCl was added dropwise until pH<1, taking care the internal temperature does not exceed 10° C. The aqueous layer was extracted with ethyl acetate three times. The combined organic extracts were dried over anhydrous Na2SO4, filtered, and cooled in an ice water bath. A solution of diazomethane in ether was added until a yellow color persisted. The reaction was stirred for an additional 10 min at rt and then concentrated in vacuo. The crude product was purified by flash column chromatography (SiO2, 10 to 60% EtOAc in Hex) to afford the title compound as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1(C)[CH2:6][CH2:5][O:4][C:3]1=[O:7].[OH-].[K+].[CH2:11]([OH:13])[CH3:12]>>[OH:13][CH2:11][CH2:12][C:2]([CH3:6])([CH3:1])[C:3]([O:4][CH3:5])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(OCC1)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the ethanolic solvent was concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the remaining aqueous solution was added ethyl acetate
ADDITION
Type
ADDITION
Details
Concentrated HCl was added dropwise until pH<1
CUSTOM
Type
CUSTOM
Details
does not exceed 10° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice water bath
ADDITION
Type
ADDITION
Details
A solution of diazomethane in ether was added until a yellow color
STIRRING
Type
STIRRING
Details
The reaction was stirred for an additional 10 min at rt
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (SiO2, 10 to 60% EtOAc in Hex)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCC(C(=O)OC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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